1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene
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Overview
Description
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene is an organic compound with the molecular formula C9H8BrF3O2S. This compound is characterized by the presence of bromomethyl, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene can be synthesized through several methods. One common approach involves the bromination of 4-methylsulfonyl-3-trifluoromethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used under controlled conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfone derivatives.
Reduction: Products include difluoromethyl and monofluoromethyl derivatives.
Scientific Research Applications
1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It is employed in the development of bioactive compounds and as a labeling agent in biochemical studies.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The trifluoromethyl group can influence the reactivity and stability of the compound through its electron-withdrawing properties .
Comparison with Similar Compounds
4-Trifluoromethylbenzenesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a bromomethyl group.
1-Bromo-4-(trifluoromethyl)sulfonyl benzene: Similar in structure but with a different substitution pattern on the benzene ring.
Uniqueness: 1-Bromomethyl-4-methanesulfonyl-3-trifluoromethyl-benzene is unique due to the combination of bromomethyl, methylsulfonyl, and trifluoromethyl groups, which impart distinct reactivity and properties. This makes it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C9H8BrF3O2S |
---|---|
Molecular Weight |
317.12 g/mol |
IUPAC Name |
4-(bromomethyl)-1-methylsulfonyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8BrF3O2S/c1-16(14,15)8-3-2-6(5-10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 |
InChI Key |
HMUQWZRUIANZBT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)CBr)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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